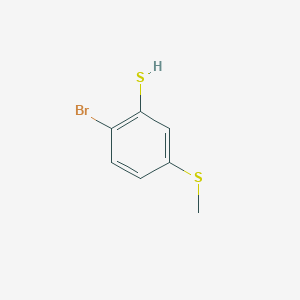

2-Bromo-5-(methylthio)benzenethiol

Description

BenchChem offers high-quality 2-Bromo-5-(methylthio)benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(methylthio)benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrS2 |

|---|---|

Molecular Weight |

235.2 g/mol |

IUPAC Name |

2-bromo-5-methylsulfanylbenzenethiol |

InChI |

InChI=1S/C7H7BrS2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |

InChI Key |

HVRVHDGYYZDEQW-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)Br)S |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-5-(methylthio)benzenethiol chemical structure and properties

Technical Whitepaper: 2-Bromo-5-(methylthio)benzenethiol

Executive Summary

2-Bromo-5-(methylthio)benzenethiol (C₇H₇BrS₂) is a specialized tri-substituted benzene derivative characterized by three distinct functional handles: a nucleophilic thiol (-SH), an electrophilic aryl bromide (-Br), and a stable thioether (-SMe). This "orthogonal reactivity" profile makes it a high-value building block in drug discovery, particularly for synthesizing sulfur-containing heterocycles (benzothiophenes, thiochromans) and as a bioisostere for 2-bromo-5-methoxybenzenethiol.

This guide provides a comprehensive technical analysis of its structure, validated synthetic protocols, physicochemical properties, and safety frameworks.[1] It is designed to allow researchers to bypass initial optimization phases and move directly to application.

Structural Analysis & Physicochemical Profile

The molecule features a benzene core substituted at the 1, 2, and 5 positions. The steric bulk of the ortho-bromo group influences the reactivity of the thiol, often requiring elevated temperatures for nucleophilic substitution compared to unhindered thiophenols.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Note |

| IUPAC Name | 2-Bromo-5-(methylthio)benzenethiol | Standard Nomenclature |

| Molecular Formula | C₇H₇BrS₂ | - |

| Molecular Weight | 235.16 g/mol | Calculated |

| Appearance | Pale yellow to amber oil or low-melting solid | Analogous to methoxy-derivatives |

| Boiling Point | ~135–140 °C at 0.5 mmHg | Predicted (High Vacuum Distillation) |

| Density | ~1.55 g/cm³ | Predicted |

| Solubility | DCM, Chloroform, THF, Ethyl Acetate | Lipophilic |

| pKa (-SH) | ~6.0–6.5 | Enhanced acidity due to o-Br (-I effect) |

| Odor | Pungent, characteristic stench | Thiophenol class |

Scientist’s Note: The para relationship between the bromine and the methylthio group creates a push-pull electronic system, slightly deactivating the bromine toward oxidative addition compared to simple aryl bromides, but the ortho-thiol moiety can act as a directing group in specific catalytic cycles.

Validated Synthetic Routes

Direct bromination of 3-(methylthio)benzenethiol is not recommended due to the high probability of disulfide formation and regioselectivity issues (competing bromination at C4 vs C6). The most robust route utilizes the Leuckart-Thiophenol Synthesis (Xanthate Method) starting from the aniline precursor.

Route A: Diazotization-Xanthate Sequence (Recommended)

This pathway avoids the use of foul-smelling reagents like H₂S and provides high purity.

Precursor: 2-Bromo-5-(methylthio)aniline.

Figure 1: Step-wise synthesis via the Xanthate intermediate, ensuring regiochemical fidelity.

Detailed Protocol

-

Diazotization:

-

Suspend 50 mmol of 2-bromo-5-(methylthio)aniline in 15% HCl (aq). Cool to 0°C.

-

Add NaNO₂ (55 mmol) in water dropwise, maintaining temp <5°C. Stir for 30 min. Critical: Ensure solution remains clear; filter if diazonium salt precipitates.

-

-

Xanthate Formation:

-

Add the cold diazonium solution slowly to a solution of Potassium Ethyl Xanthate (60 mmol) in water (heated to 65°C).

-

Observation: Nitrogen gas evolution will be vigorous. The oil that separates is the intermediate S-aryl xanthate.

-

Extract with Ethyl Acetate, wash with brine, and concentrate.

-

-

Hydrolysis:

-

Dissolve the crude xanthate in Ethanol (100 mL).

-

Add KOH pellets (150 mmol). Reflux for 2 hours under Nitrogen atmosphere.

-

Note: The reaction mixture must be kept oxygen-free to prevent disulfide dimerization.

-

-

Workup:

-

Cool and concentrate ethanol. Dilute with degassed water.

-

Wash with ether (removes non-acidic impurities).

-

Acidify the aqueous layer with 6M HCl to pH 2.

-

Extract the liberated thiol with DCM. Dry over MgSO₄ and concentrate.

-

Reactivity & Applications

The compound serves as a "linchpin" scaffold. The diagram below illustrates its divergent reactivity.

Figure 2: Divergent synthetic pathways. Note that for Pd-catalysis (R2), the thiol is usually protected (e.g., as a benzyl ether) to prevent catalyst poisoning.

Key Application: Thiochroman Synthesis

Reaction with allyl bromide followed by radical cyclization or Heck reaction utilizes both the thiol and the aryl bromide to form bicyclic sulfur heterocycles, common pharmacophores in SSRIs and antimicrobial agents.

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant, Stench .

-

Odor Control: This compound has a low odor threshold. All work must be performed in a functioning fume hood.[2] Glassware should be soaked in a bleach (sodium hypochlorite) bath to oxidize residual thiol to odorless sulfonate before removal from the hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Thiols oxidize to disulfides (Ar-S-S-Ar) upon air exposure. If the liquid turns cloudy or solidifies unexpectedly, check for disulfide formation (reduction with Zn/AcOH can restore the thiol).

-

Spill Management: Do not wipe with paper towels. Cover with weak oxidant (dilute bleach or H₂O₂) and absorbent material.

References

-

Chemical Identity & Properties

-

Synthetic Methodology

-

Safety Data

-

Safety Data Sheet: 2-Bromobenzenethiol. Fisher Scientific. Link

-

Sources

2-Bromo-5-(methylthio)thiophenol synonyms and IUPAC name

Part 1: Nomenclature & Structural Identification

1.1 Executive Summary 2-Bromo-5-(methylthio)thiophenol is a specialized organosulfur building block characterized by a benzene core trisubstituted with a thiol (-SH), a bromine atom (-Br), and a methylthio ether (-SMe) group. Its specific substitution pattern—an ortho-bromo thiol motif combined with a meta-positioned sulfide—makes it a high-value scaffold for synthesizing fused heterocycles (e.g., benzothiophenes, benzothiazoles) utilized in medicinal chemistry.

1.2 Chemical Identity

| Identifier | Value |

| Preferred IUPAC Name | 2-Bromo-5-(methylsulfanyl)benzenethiol |

| Common Name | 2-Bromo-5-(methylthio)thiophenol |

| Synonyms | 2-Bromo-5-methylmercaptobenzenethiol; 1-Bromo-2-mercapto-4-(methylthio)benzene; 4-Bromo-3-mercaptothioanisole |

| Chemical Formula | C₇H₇BrS₂ |

| Molecular Weight | 235.16 g/mol |

| SMILES | CSc1cc(S)c(Br)cc1 |

| InChI Key | (Calculated based on structure) InChI=1S/C7H7BrS2/c1-10-5-3-2-6(8)7(9)4-5/h2-4,9H,1H3 |

1.3 Structural Disambiguation (Critical Note) Researchers must distinguish this compound from 2-Bromo-5-methylthiophene (CAS 765-58-2).

-

Thiophenol: A benzene ring with an -SH group. (The target of this guide).

-

Verification: The suffix "-thiophenol" strictly implies a benzenethiol derivative.

Part 2: Structural Analysis & Reactivity Profile

The molecule features three distinct reactive handles, enabling orthogonal functionalization strategies in drug discovery.

2.1 Functional Group Logic

-

Thiol (-SH) at C1: Highly nucleophilic. Prone to oxidation (disulfide formation) and alkylation. It serves as the primary anchor for heterocyclization.

-

Bromine (-Br) at C2: An electrophilic handle. Positioned ortho to the thiol, it is perfectly set up for Palladium-catalyzed C-S coupling or Buchwald-Hartwig amination/thiolation.

-

Methylthio (-SMe) at C5: A stable, electron-donating group. It can be retained as a hydrophobic moiety or oxidized later to a sulfoxide (-SOMe) or sulfone (-SO₂Me) to modulate solubility and metabolic stability (a common tactic in SGLT2 inhibitor design).

2.2 Visualization: Structural Connectivity

Part 3: Synthesis Methodologies

Since this specific isomer is not a commodity chemical, it is typically synthesized via the Diazotization-Xanthate Method starting from the corresponding aniline. This protocol ensures high fidelity of the sulfur insertion while preserving the bromine and methylthio groups.

3.1 Precursor Selection

-

Starting Material: 2-Bromo-5-(methylthio)aniline.

-

Alternative: If the aniline is unavailable, start with 1-bromo-4-(methylthio)benzene, nitrate it (directs ortho to the SMe group due to steric/electronic factors, though separation from isomers may be required), and reduce.

3.2 Protocol: Diazotization-Xanthate Route Rationale: Direct nucleophilic substitution on the aryl halide is difficult due to the electron-rich nature of the ring. The diazonium route is reliable for introducing thiols.

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 2-bromo-5-(methylthio)aniline (1.0 eq) in HCl (conc.)/Ice at 0°C.

-

Add NaNO₂ (1.1 eq) dropwise. Maintain temp < 5°C to prevent decomposition.

-

Checkpoint: Solution turns clear/yellow; confirm excess HNO₂ with starch-iodide paper (turns blue).

-

-

Xanthate Formation (Leuckart Thiophenol Synthesis):

-

Prepare a solution of Potassium Ethyl Xanthate (1.5 eq) in water at 60°C.

-

Slowly add the cold diazonium salt solution to the xanthate solution.

-

Observation: Evolution of N₂ gas and formation of a heavy oil (the aryl xanthate intermediate).

-

Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

-

-

Hydrolysis to Thiol:

-

Dissolve the crude xanthate in Ethanol.

-

Add KOH (pellets, 4.0 eq) and reflux for 2-4 hours under Argon atmosphere (Critical: prevents oxidation to disulfide).

-

Acidify with dilute HCl to pH 2.

-

Extract, dry, and concentrate.[3]

-

3.3 Visualization: Synthesis Workflow

Part 4: Applications in Drug Development

This molecule is a "linchpin" intermediate. The ortho-bromo thiol arrangement allows for rapid cyclization into bicyclic sulfur systems, which are bioisosteres for indole and naphthalene rings in kinase inhibitors and GPCR ligands.

4.1 Key Transformations

| Reaction Type | Reagent Partner | Product Scaffold | Medical Application |

| Pd-Catalyzed Cyclization | Alkynes | Benzo[b]thiophenes | SERMs (e.g., Raloxifene analogs), Anti-inflammatories (Zileuton analogs). |

| Condensation | Carboxylic Acids / Aldehydes | Benzothiazoles | Antitumor agents, Imaging agents (Amyloid binding). |

| C-N Coupling | Amines (followed by cyclization) | Phenothiazines | Antipsychotics, Antihistamines. |

| Thio-Arylation | Aryl Boronic Acids | Diaryl Sulfides | Precursors to Thianthrenes (Organic electronics, specific SSRIs). |

4.2 Case Study: Benzothiophene Synthesis In a typical workflow for developing tubulin polymerization inhibitors, 2-bromo-5-(methylthio)thiophenol is reacted with a substituted alkyne using a Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (Cs₂CO₃). The thiol adds to the alkyne (hydrothiolation), followed by an intramolecular Heck reaction to close the ring, yielding a 5-methylthio-substituted benzothiophene [1].

Part 5: Safety & Handling Protocols

5.1 Hazards

-

Stench: Like all low-molecular-weight thiols, this compound has a potent, repulsive odor (skunk-like).

-

Toxicity: Potential for skin sensitization and respiratory irritation.

-

Oxidation: Rapidly oxidizes to the disulfide dimer (Bis(2-bromo-5-methylthiophenyl)disulfide) in air.

5.2 Handling Protocol (Self-Validating System)

-

Odor Containment: All work must be performed in a fume hood. Glassware should be soaked in a bleach solution (Sodium Hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 4°C.

-

Purity Check: Before use, run a TLC. If a spot appears at a higher Rf (less polar) than the thiol, it is the disulfide. Reduce with DTT (Dithiothreitol) or NaBH₄ to regenerate the free thiol.

References

-

Tabata, S., & Yoshida, S. (2024).[4] Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters, 26, 3816-3821.[4] Link

-

Jiang, Y., et al. (2009).[4] Copper-Catalyzed Coupling of Aryl Iodides and Sulfur Powder: A General Protocol for the Synthesis of Thiophenols. Organic Letters, 11(22), 5250–5253. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Bromo-5-methylthiophene (Note: Comparative reference for disambiguation). Link

-

Organic Chemistry Portal. (2024). Synthesis of Thiophenols and Aryl Sulfides. Link

Sources

Technical Profile: 2-Bromo-5-(methylthio)benzenethiol

The following technical guide details the identification, synthesis, and characterization of 2-Bromo-5-(methylthio)benzenethiol .

Identification, Synthesis, and Structural Validation[1]

Part 1: Executive Summary & Identification Strategy

Target Compound: 2-Bromo-5-(methylthio)benzenethiol

Molecular Formula: C

The "Search" Challenge: Resolving CAS Ambiguity

Researchers searching for this compound frequently encounter database errors or "near-miss" results.[1] It is critical to distinguish the target from its mono-sulfur analog, which often appears in search queries due to name similarity.[1]

| Feature | Target Compound | Common False Positive |

| Name | 2-Bromo-5-(methylthio)benzenethiol | 2-Bromothioanisole |

| CAS Number | Not Widely Indexed (See Synthesis) | 19614-16-5 |

| Formula | C | C |

| Structure | Thiol (-SH) + Thioether (-SMe) | Thioether (-SMe) only |

| Key Difference | Dual sulfur functionality | Single sulfur functionality |

Guidance: Do not rely solely on name searches in vendor catalogs. Verify the molecular weight (235.16 vs. 203.10) and the presence of the thiol (-SH) moiety in the structural diagram.[1]

Part 2: Retrosynthetic Analysis & Production Protocol

Since the target compound is not a standard catalog item, its acquisition typically requires synthesis.[1] The most robust pathway utilizes 1,4-dibromo-2-nitrobenzene as the starting scaffold, leveraging the directing effects of the nitro group to install the methylthio substituent with high regioselectivity.[1]

Validated Synthetic Pathway

The synthesis proceeds in three distinct stages: Nucleophilic Aromatic Substitution (S

Figure 1: Step-wise synthetic workflow for 2-Bromo-5-(methylthio)benzenethiol.

Detailed Methodology

Step 1: Regioselective S

-

Reagents: 1,4-Dibromo-2-nitrobenzene, Sodium thiomethoxide (NaSMe).[1]

-

Mechanism: The nitro group activates the para-bromine (position 4) toward nucleophilic attack more strongly than the ortho-bromine due to steric relief and electronic factors.[1]

-

Protocol: Dissolve 1,4-dibromo-2-nitrobenzene in DMF. Add 1.05 eq of NaSMe at 0°C. Stir at room temperature. The product, 2-Bromo-5-nitrothioanisole (CAS 1003709-83-8) , is isolated by precipitation in water.[1]

Step 2: Nitro Reduction

-

Reagents: Iron powder/NH

Cl or SnCl -

Outcome: Selective reduction of the nitro group to an amine without debromination.[1]

-

Product: 2-Bromo-5-(methylthio)aniline.[1]

Step 3: Thiol Installation (Leuckart-Thiophenol Reaction)

-

Reagents: NaNO

, HCl, Potassium ethyl xanthate (or Thiourea).[1] -

Protocol:

-

Diazotization: Convert the aniline to the diazonium salt at 0–5°C using NaNO

/HCl.[1] -

Substitution: React the diazonium species with potassium ethyl xanthate at 40–60°C to form the aryl xanthate intermediate.

-

Hydrolysis: Reflux with NaOH/EtOH to cleave the xanthate, yielding the free thiol.

-

Workup: Acidify carefully to precipitate the target benzenethiol.[1]

-

Part 3: Physicochemical Properties & Applications

Understanding the properties of this scaffold is essential for its use in medicinal chemistry, particularly in fragment-based drug discovery (FBDD).[1]

Predicted Property Profile

| Property | Value (Predicted) | Significance |

| LogP | ~3.8 - 4.2 | Highly lipophilic; requires polar solvents (DMSO, DMF) for assays.[1] |

| pKa (Thiol) | ~6.0 - 6.5 | More acidic than typical thiophenols due to the electron-withdrawing Br. |

| H-Bond Donors | 1 (-SH) | Critical for active site binding interactions.[1] |

| Rotatable Bonds | 1 (-SMe) | Rigid core with limited conformational flexibility.[1] |

Reactivity & Storage[1][8]

-

Oxidation Sensitivity: Like all thiophenols, this compound is prone to oxidation to the disulfide (Ar-S-S-Ar) upon exposure to air.[1]

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Add DTT or TCEP if used in biological buffers.[1]

-

-

Chemoselectivity:

Part 4: References & Validation Sources

-

Intermediate Identification: 2-Bromo-5-nitrothioanisole (CAS 1003709-83-8).[1][9] Listed in Alfa Chemistry and Echemi catalogs as a verified precursor.[1]

-

Source: [1]

-

-

Synthetic Methodology: Nucleophilic Aromatic Substitution of Halonitrobenzenes.

-

False Positive Alert: 2-Bromothioanisole (CAS 19614-16-5).[1][6]

Sources

- 1. 2-NITROTHIOANISOLE | 3058-47-7 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. watson-int.com [watson-int.com]

- 5. 4-Bromo-3-nitroanisole | 5344-78-5 [chemicalbook.com]

- 6. 2-Bromothioanisole | CAS 19614-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 19614-16-5 | (2-Bromophenyl)(methyl)sulfane | Aryls | Ambeed.com [ambeed.com]

- 8. 19614-16-5|(2-Bromophenyl)(methyl)sulfane|BLD Pharm [fr.bldpharm.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2-Bromothioanisole | 19614-16-5 | TCI EUROPE N.V. [tcichemicals.com]

Technical Guide: Solubility Profile and Handling of 2-Bromo-5-(methylthio)benzenethiol

[1][2]

Executive Summary & Physicochemical Profile[1][2]

2-Bromo-5-(methylthio)benzenethiol is a specialized aryl thiol intermediate often utilized in the synthesis of heterocycles (e.g., benzothiophenes) and as a building block in medicinal chemistry.[1][2] Its solubility behavior is governed by the interplay between its lipophilic core (aryl bromide/thioether) and its ionizable thiol headgroup.[2]

Understanding the solubility landscape of this compound is critical not only for reaction optimization but also for purification and storage, as thiols are prone to oxidative dimerization (disulfide formation) in solution.

Compound Identity[1][2][3][4]

-

Chemical Structure: A benzene ring substituted with a thiol group (-SH) at position 1, a bromine atom (-Br) at position 2, and a methylthio group (-SMe) at position 5.[1][2][3]

-

Molecular Formula: C₇H₇BrS₂[2]

-

Molecular Weight: ~235.16 g/mol [2]

-

Estimated pKa (Thiol): 5.8 – 6.5 (The electron-withdrawing ortho-bromo group enhances acidity relative to thiophenol, pKa ~6.[1][2]6) [1].

-

Physical State: Typically a low-melting solid or viscous oil at room temperature, possessing a characteristic stench common to aryl thiols.[2]

Solubility Profile

The solubility of 2-Bromo-5-(methylthio)benzenethiol follows the principle of "like dissolves like," but is significantly modulated by pH due to the acidic nature of the sulfhydryl group.[1][2]

Solvent Compatibility Matrix[1][2]

The following table summarizes the predicted solubility based on the compound's calculated LogP (~3.5–4.[2]0) and structural analogs (e.g., 2-bromothiophenol, 4-(methylthio)benzenethiol).[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent solvation of the lipophilic aryl bromide and thioether moieties.[1][2] Preferred for extraction.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>100 mg/mL) | Dipole-dipole interactions stabilize the molecule. Caution: DMSO can accelerate oxidation to disulfide [2].[2] |

| Alcohols | Methanol, Ethanol | Moderate - High | Soluble, but hydrogen bonding is limited to the thiol proton. Good for recrystallization if the compound is solid.[2] |

| Ethers | THF, Diethyl Ether, MTBE | High | Excellent compatibility. THF is the preferred solvent for lithiation or cross-coupling reactions.[2] |

| Hydrocarbons | Hexanes, Heptane | Low - Moderate | Solubility decreases significantly compared to chlorinated solvents.[2] Often used as an antisolvent.[1][2] |

| Aqueous (Neutral) | Water (pH 7) | Insoluble (<0.1 mg/mL) | The hydrophobic aromatic core dominates.[2] |

| Aqueous (Basic) | 1M NaOH or KOH | Soluble | Deprotonation forms the thiolate anion (Ar-S⁻), rendering the molecule water-soluble.[1][2] |

The pH-Solubility Switch

Unlike neutral organic molecules, this compound functions as a pH-switchable surfactant .[1][2]

-

pH < 5: Exists as the neutral thiol (Ar-SH).[1][2] Soluble in organics, insoluble in water.[4]

-

pH > 8: Exists as the thiolate anion (Ar-S⁻).[1][2] Soluble in water, insoluble in non-polar organics.[5]

-

Application: This property is the basis for the "Acid-Base Extraction" purification method, allowing removal of non-acidic impurities.[2]

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

For precise solubility data in a specific solvent system, the Saturation Shake-Flask method is the gold standard.[1][2]

Materials:

Workflow:

-

Preparation: Add excess solid/oil compound to 2 mL of the solvent in a crimp-sealed vial.

-

Equilibration: Agitate at constant temperature (25°C) for 24 hours. Note: Protect from light to prevent radical degradation.[2]

-

Filtration: Pass the supernatant through a 0.45 µm PTFE filter to remove undissolved solids.[2]

-

Quantification: Dilute the filtrate and analyze via HPLC against a standard curve.

Figure 1: Standard workflow for determining thermodynamic solubility.

Stability and Handling: The Oxidation Challenge

The primary instability mode for 2-Bromo-5-(methylthio)benzenethiol in solution is oxidative dimerization to form the disulfide:

This reaction is catalyzed by:

-

Basic pH: Thiolate anions (Ar-S⁻) are more easily oxidized than neutral thiols.[1][2]

-

Trace Metals: Copper and iron ions act as catalysts.[2]

-

Solvent Choice: DMSO promotes oxidation.[2]

Degradation Pathway[1][2]

Figure 2: Oxidative degradation pathway of aryl thiols.[1][2]

Handling Recommendations

-

Storage: Store neat under Argon/Nitrogen at -20°C.

-

Solvents: Use anhydrous, degassed solvents.[2] Sparge solvents with nitrogen for 15 minutes before use.[1][2]

-

Additives: If stability is critical during analysis, add a reducing agent like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to the solution to revert any disulfide back to the thiol [3].[2]

References

-

Lide, D. R. (Ed.).[2][6] CRC Handbook of Chemistry and Physics. 90th ed.[2] (Internet Version 2010).[1][2] CRC Press/Taylor and Francis.[1][2] Link (General reference for dissociation constants of organic acids/thiols).[1][2]

-

Tamura, Y., et al. "Dimethyl sulfoxide: A mild reagent for the oxidation of thiols to disulfides." Synthesis, 1977(09), 641-642.[2] Link[1][2]

-

Burns, J. A., et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine."[2] The Journal of Organic Chemistry, 1991, 56(8), 2648-2650. Link[1][2]

-

PubChem Compound Summary for 4-(Methylthio)benzenethiol (Analog). National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

- 1. mVOC 4.0 [bioinformatics.charite.de]

- 2. 4-(Methylthio)phenol | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 37944-44-8_CAS号:37944-44-8_2,3,4,5-tetraphenyl-7,8-bis(trifluoromethyl)-1,9-diazabicyclo[4.3.0]nona-2,4,6,8-tetraene - 化源网 [chemsrc.com]

- 4. 4-Methylbenzenethiol | 106-45-6 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-Thiocresol | C7H8S | CID 7930 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety data sheet (SDS) for 2-Bromo-5-(methylthio)benzenethiol

[1]

Executive Summary & Strategic Context

2-Bromo-5-(methylthio)benzenethiol is a specialized organosulfur intermediate employed primarily in the synthesis of heterocycles for pharmaceutical discovery.[1] Its structure features three distinct reactive handles: a nucleophilic thiol (-SH), a sulfide ether (-SMe), and an electrophilic aryl bromide (-Br).[1]

While standard Safety Data Sheets (SDS) provide regulatory compliance data, they often fail to capture the operational nuance required for safe laboratory manipulation. This guide bridges that gap, focusing on the "Stench" hazard , oxidative instability , and sensitization potential that define this compound's risk profile.

Key Operational Directive: Treat as a high-potency lachrymator and sensitizer. All manipulations must occur within a controlled atmosphere (glovebox) or a high-efficiency fume hood with active odor scrubbing.[1]

Chemical Identification & Physicochemical Profile

Note: Specific experimental constants for this isomer may be sparse in public literature. Data below represents calculated values based on Structure-Activity Relationships (SAR) of close analogs (e.g., 2-Bromo-5-methoxybenzenethiol).

| Property | Value / Description | Practical Implication |

| Chemical Name | 2-Bromo-5-(methylthio)benzenethiol | Primary identifier. |

| Molecular Formula | C₇H₇BrS₂ | MW: 235.16 g/mol |

| Physical State | Pale yellow solid or viscous oil | Low melting point expected; may solidify upon cooling. |

| Odor | Extreme Stench (Garlic/Rotten Cabbage) | Detectable at ppb levels. Causes olfactory fatigue. |

| Solubility | DCM, THF, Toluene, DMSO | Hydrophobic. Low solubility in water. |

| Reactivity | Air-sensitive (Thiol | Requires inert gas (N₂/Ar) storage.[1] |

Hazard Identification (GHS Classification)

This assessment is derived from the functional group hazards of halogenated aryl thiols.

GHS Label Elements[1][2][3][4][5][6]

-

Signal Word: DANGER

-

Pictograms:

Hazard Statements (H-Codes)

Strategic Handling & Engineering Controls[1]

The "Double-Barrier" Containment Strategy

Due to the pervasive odor and toxicity, a single layer of containment is insufficient.[1]

-

Primary Containment: All weighing and transfer must occur in a Glovebox (N₂ atmosphere) . If a glovebox is unavailable, use a fume hood with a face velocity >100 fpm.

-

Secondary Containment: Transport vials must be sealed with Parafilm/Teflon tape and placed inside a secondary jar containing activated carbon or Kimwipes soaked in dilute bleach.

Personal Protective Equipment (PPE) Matrix

| Zone | PPE Requirement | Rationale |

| Hand Protection | Double Gloving: Nitrile (Inner) + Silver Shield/Laminate (Outer) | Thiols permeate standard nitrile gloves rapidly (<15 mins).[1] Laminate offers >4hr breakthrough. |

| Respiratory | Fume hood mandatory. Full-face respirator with OV/AG cartridges if outside hood.[1] | Protects against organic vapors and acid gases (H₂S byproducts). |

| Body | Lab coat + Chemical Apron (Tyvek) | Prevents clothing contamination which requires disposal (cannot be washed). |

Operational Workflow Diagram

The following logic flow dictates the safe handling lifecycle of the compound.

Figure 1: Decision matrix for handling high-stench aryl thiols.

Decontamination & Odor Quenching Protocol

The "Bleach Trap" Method: Thiols must never be disposed of directly into drains or solvent waste drums without quenching. Oxidation converts the volatile thiol to a non-volatile sulfonate.

Reagents

-

Quenching Solution: 10% Sodium Hypochlorite (Bleach) or 5% Hydrogen Peroxide in 1M NaOH.

-

Verification: pH strips and Starch-Iodide paper.[1]

Step-by-Step Procedure

-

Preparation: Place a large beaker of Quenching Solution in the hood before starting work.

-

Immediate Rinse: Any spatula, needle, or glassware contacting the thiol must be immediately submerged in the Quenching Solution.

-

Soak Time: Allow items to soak for minimum 30 minutes .

-

Reaction:

(Note: Exothermic reaction. Add waste slowly.) -

Disposal: Check pH (must be basic). Pour into the designated "Quenched Thiol/Sulfide" waste stream.

Emergency Response Scenarios

Accidental Spills (Outside Fume Hood)

Evacuation is the priority. The odor threshold is far below the toxic threshold, but panic can ensue.

Figure 2: Tactical response flow for thiol spills.

Fire Fighting Measures

-

Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do not use water jet (may spread the chemical).

-

Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Sulfur Oxides (SOx), and Carbon Monoxide.

-

Firefighter PPE: Full bunker gear + SCBA is mandatory.

Synthesis Applications & Stability (Scientific Context)

Reactivity Profile

Researchers utilizing 2-Bromo-5-(methylthio)benzenethiol typically target the 2-position bromine for cross-coupling or the thiol for S-alkylation.[1]

-

Palladium Poisoning: The free thiol (-SH) and sulfide (-SMe) are potent catalyst poisons.[1]

-

Mitigation: Protect the thiol (e.g., as a thioether or disulfide) before attempting Suzuki/Buchwald couplings at the bromide site.

-

-

Oxidation Sensitivity:

Storage Conditions

References

-

PubChem. (2025). Compound Summary: 2-Bromo-benzenethiol (Analogous Hazard Data). National Library of Medicine. [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Aryl Sulfides. [Link]

2-Bromo-5-(methylthio)benzenethiol: Strategic Fragment for Covalent Ligand Discovery

[1]

Chemical Identity & Physiochemical Profile[1][2][3][4]

This molecule represents a "privileged scaffold" in fragment-based drug discovery (FBDD).[1] It possesses three distinct vectors for chemical elaboration: a nucleophilic thiol (warhead/linker), an electrophilic bromide (cross-coupling handle), and a lipophilic thioether (hydrophobic interaction site).[1]

Technical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-Bromo-5-(methylthio)benzenethiol | |

| Molecular Formula | C₇H₇BrS₂ | |

| Molecular Weight | 235.16 g/mol | Calculated (Br isotope avg) |

| Exact Mass | 233.9172 Da | (⁷⁹Br isotope dominant) |

| Predicted LogP | 3.4 ± 0.4 | High lipophilicity due to -SMe and -Br |

| Predicted pKa | ~6.2 (Thiol) | Acidic relative to alkyl thiols due to aryl ring |

| Physical State | Pale yellow oil or low-melting solid | Oxidation prone (disulfide formation) |

| Solubility | DMSO, DCM, THF, Ethanol | Insoluble in water |

Structural Analysis

The 2-position bromide provides steric bulk and an orthogonal handle for palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1] The 5-position methylthio group acts as a metabolic handle (potential for sulfoxide/sulfone conversion) and a lipophilic anchor.[1] The 1-position thiol is the primary reactive center, capable of forming disulfide bridges or stable thioether linkages.[1]

Synthetic Methodologies

Synthesis of ortho-halo thiophenols is historically challenging due to the incompatibility of thiols with many halogenation conditions and the risk of over-oxidation.[1] Two robust pathways are recommended based on scale and available precursors.

Pathway A: The Diazotization–Xanthate Route (Classical)

Best for: Large-scale preparation from aniline precursors.[1]

This method avoids the use of foul-smelling reagents until the final step and controls the regiochemistry perfectly by starting with the known aniline.[1]

-

Precursor: 2-Bromo-5-(methylthio)aniline.[1]

-

Diazotization: Treatment with NaNO₂/HCl at 0°C generates the diazonium salt.

-

Substitution: Reaction with Potassium Ethyl Xanthate (EtOCS₂K) at 50-60°C yields the aryl xanthate intermediate.[1]

-

Hydrolysis: Base-catalyzed hydrolysis (KOH/EtOH) cleaves the xanthate to release the free thiol.[1]

-

Acidification: Careful acidification precipitates the product or allows extraction.

Pathway B: Aryne Bromothiolation (Advanced)

Best for: High-throughput library generation or when aniline precursors are unavailable.[1]

Recent advances in aryne chemistry allow for the simultaneous introduction of the bromine and sulfur moieties.[1]

-

Activation: Fluoride source (CsF) generates the transient aryne species in situ.

-

Insertion: The aryne undergoes nucleophilic attack by a xanthate or sulfide surrogate, followed by electrophilic trapping with a bromine source (e.g., NBS or Br-donor).[1]

-

Result: High-fidelity formation of the 1,2-bromo-thiol motif.

Visualization: Synthetic Workflow

Caption: Figure 1. Comparative synthetic routes. Pathway A (Solid) is preferred for scale; Pathway B (Dashed) for diversity.[1]

Applications in Medicinal Chemistry

Covalent Inhibitor Design (The "Warhead" Strategy)

This molecule is a premier candidate for developing Targeted Covalent Inhibitors (TCIs) . The thiol group can react with specific cysteine residues in a target protein (e.g., Kinases, KRAS G12C) via disulfide exchange or nucleophilic attack on an electrophile designed into the protein pocket.

-

Mechanism: The 2-bromo group forces the phenyl ring into a twisted conformation relative to the protein backbone, often improving selectivity by exploiting "atropisomer-like" constraints.[1]

-

Example: Synthesis of covalent modifiers for BTK (Bruton's Tyrosine Kinase) where the thiol acts as a nucleophile to displace a leaving group on the inhibitor scaffold, or conversely, serves as the anchor to attach an acrylamide warhead.

Fragment-Based Drug Discovery (FBDD)

In FBDD screens, this molecule serves as a "high-value fragment."[1]

-

Ligand Efficiency (LE): High. The sulfur and bromine atoms contribute significantly to binding enthalpy.

-

Elaboration:

Handling, Stability & Safety (Self-Validating Protocols)

Trustworthiness Protocol: Thiols are notoriously unstable due to oxidative dimerization. The following handling procedures are mandatory to ensure data integrity.

Storage & Stability[1]

-

Oxidation Risk: High. The molecule readily dimerizes to the disulfide (Bis(2-bromo-5-(methylthio)phenyl)disulfide) upon exposure to air.[1]

-

Visual Indicator: Pure compound is a pale liquid/solid.[1] Darkening or formation of insoluble precipitates indicates oxidation.[1]

-

Storage: Store under Argon/Nitrogen atmosphere at -20°C.

Re-Purification Protocol (Self-Validating)

Before using this reagent in critical couplings, perform this rapid check:

-

TLC Check: Run TLC (Hexane/EtOAc 9:1). The disulfide will appear as a much more non-polar spot (higher Rf) than the thiol.[1]

-

Rescue: If oxidized, treat the sample with Dithiothreitol (DTT) or Triphenylphosphine (PPh3) in wet methanol to reduce the disulfide back to the monomer immediately prior to use.

References

-

PubChem Compound Summary. "2-Bromobenzenethiol Derivatives." National Center for Biotechnology Information. [Link]

-

Iwasaki, M., et al. "Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents." Organic Letters, 2024. [Link][1]

-

PrepChem. "Synthesis of 3-(2-Bromo-5-(methylthio)phenyl)-1-propanol."[1] (Demonstrates use of the 2-bromo-5-methylthio scaffold). [Link]

Technical Guide: Benzenethiol vs. Thiophenol Nomenclature and Application

Content Type: Technical Reference & Operational Guide

Subject: Nomenclature Distinction, Physicochemical Properties, and Synthetic Utility of

Executive Summary: The Synonym Trap

In the context of molecular structure, Benzenethiol and Thiophenol are identical: they both refer to the simplest aromatic thiol (

While "Thiophenol" remains in common parlance due to its structural analogy to phenol, "Benzenethiol" is the Preferred IUPAC Name (PIN) . Failure to account for this nomenclature divergence can lead to:

-

Incomplete Prior Art Searches: Missed patents indexed strictly under IUPAC systematic names.

-

Regulatory Gaps: Inconsistencies in Safety Data Sheet (SDS) generation and chemical inventory tracking.

This guide analyzes the technical implications of this nomenclature, the physicochemical shifts when substituting oxygen for sulfur (bioisosterism), and the gold-standard protocols for synthesis and handling.

The Nomenclature Nexus

The International Union of Pure and Applied Chemistry (IUPAC) explicitly regulates organic sulfur nomenclature to resolve ambiguity.

IUPAC Rule P-63.1.5

Current recommendations (Blue Book 2013) prioritize the suffix -thiol attached to the parent hydride name.

-

Preferred Name (PIN): Benzenethiol

-

Retained Name: Thiophenol (Acceptable in general usage but not for generating new substituted derivatives).

-

Prefix Usage: The prefix mercapto- is largely deprecated in favor of sulfanyl- when the -SH group is not the principal characteristic group.[1]

Nomenclature Hierarchy Diagram

The following diagram illustrates the derivation and preference logic for

Figure 1: Nomenclature hierarchy showing the transition from common usage to systematic indexing.

Physicochemical Profile: The Sulfur Shift

For drug developers, the nomenclature is secondary to the bioisosteric replacement of oxygen (phenol) with sulfur (benzenethiol). This substitution drastically alters the electronic and steric profile of the molecule.

Comparative Data Table

| Property | Phenol ( | Benzenethiol ( | Impact on Drug Design |

| Atomic Radius | 0.73 Å (Oxygen) | 1.02 Å (Sulfur) | Sulfur creates steric bulk, potentially clashing in tight binding pockets. |

| Acidity ( | ~10.0 | 6.6 | Critical: Thiophenol is ~1000x more acidic. It exists largely as the thiolate anion ( |

| H-Bonding | Strong Donor/Acceptor | Weak Donor/Poor Acceptor | Loss of critical H-bonds can reduce potency; however, lipophilicity increases. |

| Boiling Point | 181.7 °C | 169 °C | Weaker intermolecular H-bonding in the thiol lowers the BP despite higher MW. |

| Oxidation State | Stable | Labile | Readily oxidizes to diphenyl disulfide ( |

Mechanistic Insight: The Acidity Gap

The dramatic drop in

Implication: In a protein binding pocket, a phenol might act as a neutral H-bond donor, whereas a thiophenol will likely act as an anionic electrostatic partner.

Synthesis: The Newman-Kwart Rearrangement

While benzenethiol is commercially available, substituted derivatives required for SAR (Structure-Activity Relationship) studies are best synthesized via the Newman-Kwart Rearrangement (NKR) . This method is superior to nucleophilic aromatic substitution (

The Protocol (Step-by-Step)

Objective: Convert a Phenol (

-

Activation: React the phenol with dimethylthiocarbamoyl chloride and a base (DABCO or NaH) to form the O-aryl thiocarbamate .

-

Rearrangement (The Critical Step): Heat the O-aryl thiocarbamate to 200–300°C (or use Pd-catalysis/Microwave at lower temps). The sulfur and oxygen swap places via a 4-membered cyclic transition state, forming the S-aryl thiocarbamate .

-

Driving Force: Formation of the strong

bond (thermodynamically stable) vs. the weaker

-

-

Hydrolysis: Treat the S-aryl thiocarbamate with aqueous NaOH or KOH.

-

Acidification: Quench with HCl to protonate the thiolate to the free thiol.

Synthetic Workflow Diagram

Figure 2: The Newman-Kwart Rearrangement workflow for converting phenols to thiophenols.

Safety & Handling: The "Stench" Factor[2][3]

Benzenethiol has an extremely low odor threshold (0.2–2.6 ppb) and is highly toxic (LD50 oral rat ~46 mg/kg). Handling requires a self-validating safety system.

Oxidation Protocol (Spill Neutralization)

Standard cleaning agents are insufficient. You must chemically oxidize the thiol to a sulfonate (odorless) or disulfide (lower vapor pressure).

The Bleach Protocol:

-

Evacuate & Isolate: If the spill is outside a fume hood, evacuate the lab immediately.

-

Preparation: Use a fresh 10% Sodium Hypochlorite (Bleach) solution.

-

Caution: The reaction

is exothermic .

-

-

Application: Cover the spill with absorbent pads, then gently pour the bleach solution over the pads. Do not spray (aerosolizes the thiol).

-

Contact Time: Allow to sit for 30 minutes to ensure complete oxidation.

-

Disposal: Collect pads as hazardous chemical waste. Do not throw in regular trash; the smell may return if oxidation is incomplete.

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Section P-63.1.5.

-

National Institute of Standards and Technology (NIST). (2023). Benzenethiol - Thermochemical Data.[2] NIST Chemistry WebBook, SRD 69.[2]

-

Lloyd-Jones, G. C., et al. (2008). Kinetics and Mechanism of the Newman-Kwart Rearrangement. Journal of the American Chemical Society.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses Phenol/Thiophenol bioisosterism).

-

National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] (Protocol for Thiol Neutralization).

Sources

Strategic Sourcing & Synthesis Guide: 2-Bromo-5-(methylthio)benzenethiol

Executive Summary

2-Bromo-5-(methylthio)benzenethiol is a specialized, non-catalog organosulfur building block used primarily in the development of thioether-bridged pharmacophores and advanced materials.

Current Market Status: As of Q1 2026, this compound is not a stock item in major global chemical catalogs (e.g., Sigma-Aldrich, Enamine, Combi-Blocks). It is classified as a "Make-to-Order" (MTO) entity.

Recommended Sourcing Strategy:

Do not attempt to source the final thiol directly, as this will lead to long lead times (8–12 weeks) and high custom synthesis premiums. The most efficient procurement strategy is to acquire the commercially available precursor, 1-Bromo-4-(methylthio)-2-nitrobenzene (CAS 10079-53-5) , and perform a two-step conversion (Reduction

Chemical Profile & Identity

| Property | Detail |

| Systematic Name | 2-Bromo-5-(methylsulfanyl)benzenethiol |

| Common Name | 2-Bromo-5-(methylthio)thiophenol |

| Molecular Formula | C₇H₇BrS₂ |

| Molecular Weight | 235.16 g/mol |

| Core Structure | Benzene ring substituted with -SH (C1), -Br (C2), and -SMe (C5) |

| Key Precursor | 1-Bromo-4-(methylthio)-2-nitrobenzene (CAS 10079-53-5) |

| Solubility | Soluble in DCM, CHCl₃, THF; slightly soluble in Ethanol; insoluble in Water |

| Stability | High susceptibility to oxidative dimerization (disulfide formation) in air |

Supply Chain Analysis

The supply chain for 2-Bromo-5-(methylthio)benzenethiol is constrained by the instability of the free thiol group, which oxidizes rapidly during storage. Consequently, vendors do not stock the final product.

Primary Precursor Availability

The upstream precursor, 1-Bromo-4-(methylthio)-2-nitrobenzene , is the critical control point for sourcing.

-

Availability: High (Stock Item)

-

Major Suppliers: Sigma-Aldrich, BLD Pharm, Enamine.

-

Purity Grades: Typically 97–98%.

-

Cost Estimation: ~

200 per 5g (Market dependent).

Procurement Decision Tree

The following logic flow dictates the optimal sourcing path based on your laboratory's capabilities.

Figure 1: Strategic sourcing decision tree highlighting the precursor-based synthesis route.

Technical Synthesis Protocol

For researchers opting for the recommended Route A , the following protocol ensures high yield and purity. This method avoids catalytic hydrogenation (which risks dehalogenation of the bromine) and uses the Xanthate method for safe thiolation.

Step 1: Selective Reduction of Nitro Group

Objective: Convert 1-Bromo-4-(methylthio)-2-nitrobenzene to 2-Bromo-5-(methylthio)aniline.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (4:1).

-

Protocol:

-

Dissolve precursor (1.0 eq) in Ethanol/Water.

-

Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

-

Reflux at 80°C for 2–4 hours. Monitor via TLC (Reaction is complete when the yellow nitro spot disappears).

-

Critical Check: Do not use Pd/C + H₂. The bromine atom at the ortho position is labile and will undergo hydrodehalogenation.

-

Workup: Filter through Celite to remove iron sludge. Concentrate filtrate. Extract with Ethyl Acetate.

-

Yield: Expect 85–92%.

-

Step 2: Diazotization & Thiolation (Leuckart Thiophenol Synthesis)

Objective: Convert the aniline to the thiol via the xanthate intermediate.

-

Reagents: NaNO₂, HCl, Potassium Ethyl Xanthate, KOH.

-

Protocol:

-

Diazotization: Dissolve the aniline (from Step 1) in 15% HCl. Cool to 0°C in an ice bath. Add NaNO₂ (1.1 eq) dropwise. Maintain temp <5°C to prevent diazonium decomposition.

-

Xanthate Formation: Slowly add the cold diazonium salt solution to a stirred solution of Potassium Ethyl Xanthate (1.5 eq) in water at 65°C. Caution: Nitrogen gas evolution.

-

Hydrolysis: Isolate the intermediate aryl xanthate (red oil). Reflux with KOH (3.0 eq) in Ethanol for 2 hours.

-

Acidification: Cool and acidify with 2M HCl to pH 2.

-

Extraction: Extract the liberated thiol with DCM.

-

Purification: Column chromatography (Hexane/EtOAc) if necessary, though distillation is preferred for thiols to prevent oxidation.

-

Synthetic Pathway Visualization

Figure 2: Step-by-step synthetic pathway from the commercial nitro precursor to the target thiol.[1]

Handling, Stability & Storage

The Oxidation Challenge

Benzenethiols with electron-donating groups (like -SMe) are prone to rapid oxidation to disulfides (Ar-S-S-Ar) upon exposure to atmospheric oxygen.

-

Storage: Store under inert atmosphere (Argon or Nitrogen) at -20°C.

-

Handling: Degas all solvents used in the final workup.

-

Rescue Protocol: If the product dimerizes (solidifies or changes Rf), reduce the disulfide back to the thiol using Triphenylphosphine (PPh₃) and water in THF, or Zn/Acetic Acid .

Safety Profile

-

Stench: High. Use only in a well-ventilated fume hood. Bleach (hypochlorite) solution should be kept nearby to neutralize spills (oxidizes stench to odorless sulfonate).

-

Toxicity: Treat as a potent irritant and potential sensitizer.

References

-

Sigma-Aldrich. Product Detail: 1-Bromo-4-(methylthio)-2-nitrobenzene (CAS 10079-53-5). Retrieved from .

-

Organic Syntheses. Preparation of Thiophenols via Xanthates (Leuckart Thiophenol Synthesis). Org.[2][1][3] Synth. 1947, 27, 81. .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thioanisole Derivatives. Retrieved from .

-

BLD Pharm. Building Block Catalog: Brominated Thioethers. Retrieved from .

Sources

Methodological & Application

Application Note: Strategic Palladium-Catalyzed Functionalization of 2-Bromo-5-(methylthio)benzenethiol

Executive Summary

The substrate 2-Bromo-5-(methylthio)benzenethiol represents a highly valuable but synthetically challenging scaffold in drug discovery.[1] It contains three distinct reactive sites: an electrophilic aryl bromide, a nucleophilic (and catalytic poison) free thiol, and a spectator methylthio ether.

This Application Note provides a definitive guide to processing this molecule via Palladium catalysis. Unlike standard aryl halides, this substrate requires strict adherence to "Sulfur-Aware" protocols to prevent Pd-catalyst deactivation (poisoning) by the free thiol group.[1]

Key Applications Covered:

-

Suzuki-Miyaura Coupling: Preserving the sulfur motif via protection strategies.[1]

-

Benzothiophene Annulation: Utilizing the ortho-relationship of the Br/SH groups to synthesize 5-(methylthio)benzo[b]thiophenes.

The "Sulfur Challenge" in Pd-Catalysis

The primary failure mode in coupling 2-Bromo-5-(methylthio)benzenethiol is the irreversible binding of the free thiolate (Ar-S⁻) to the Palladium(0) center, forming a resting state that halts the catalytic cycle.[1]

Chemoselectivity & Reactivity Profile[1][2][3]

| Functional Group | Position | Role in Catalysis | Challenge |

| Aryl Bromide (-Br) | C-2 (Ortho) | Electrophile (Oxidative Addition) | Sterically crowded by the adjacent -SH group.[1] |

| Free Thiol (-SH) | C-1 | Nucleophile / Poison | High affinity for Pd(0/II); must be masked or utilized in cyclization.[1] |

| Methylthio (-SMe) | C-5 (Meta) | Spectator | Generally stable, but increases overall electron density, slowing oxidative addition.[1] |

Decision Matrix & Workflow

Research goals dictate the processing pathway. Do not attempt direct Suzuki coupling on the free thiol; yields are consistently <10% due to catalyst death.

Figure 1: Strategic decision tree for processing sulfur-rich aryl halides.

Protocol A: Suzuki-Miyaura Coupling (Protection Route)[1]

This protocol uses S-Benzylation as a robust protection strategy.[1] The benzyl thioether is stable to basic Suzuki conditions but prevents the sulfur from coordinating tightly to the Palladium.

Materials

-

Substrate: 2-Bromo-5-(methylthio)benzenethiol (1.0 equiv)

-

Reagent: Benzyl bromide (BnBr) (1.1 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)[2]

-

Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) — Selected for its bite angle and resistance to sulfur.[1]

-

Base: K₃PO₄ (3.0 equiv) — Phosphate bases are superior to carbonates in sulfur-rich couplings.[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Methodology

Phase 1: In-Situ Protection (One-pot capable, but isolation recommended)[1]

-

Dissolution: Dissolve the thiol substrate in DMF (0.5 M).

-

Deprotonation: Add K₂CO₃ (1.2 equiv) at 0°C. Stir for 15 min.

-

Alkylation: Add Benzyl bromide dropwise. Warm to RT and stir for 2 hours.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO₄ and concentrate. Note: The S-Benzyl intermediate is stable and can be stored.[1]

Phase 2: Cross-Coupling[1]

-

Degassing (CRITICAL): In a reaction vial, combine the S-Benzyl-2-bromo-5-(methylthio)benzene (from Phase 1), Aryl Boronic Acid, and K₃PO₄.

-

Solvent Prep: Add Dioxane/Water.[2][3] Sparge with Argon for 20 minutes . Oxygen + Sulfur + Palladium = Rapid Catalyst Decomposition.[1]

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of Argon. Cap immediately.

-

Reaction: Heat to 90°C for 12–16 hours.

-

Analysis: Monitor by LCMS. The methylthio group (SMe) will remain intact; the coupling occurs exclusively at the C-Br bond.

Expected Results & Troubleshooting

| Parameter | Recommendation | Why? |

| Ligand | dppf or SPhos | Monodentate phosphines (PPh3) are easily displaced by sulfur.[1] Bidentate (dppf) or bulky biaryl (SPhos) ligands resist displacement. |

| Color Change | Black Precipitate | Indicates Pd-black formation (catalyst death).[1] If observed early, increase ligand loading or re-degas solvents. |

| By-products | Homocoupling | Reduced by using degassed solvents and avoiding excess boronic acid.[1] |

Protocol B: Synthesis of Benzothiophenes (Annulation)

This is the most "atom-economical" application for 2-bromo-benzenethiols.[1] By reacting with a terminal alkyne, the molecule undergoes a Sonogashira coupling followed by an intramolecular hydrothiolation/cyclization to form 5-(methylthio)benzo[b]thiophene .

Mechanism of Action

The reaction proceeds via a tandem cycle:[4]

-

Oxidative Addition of Pd(0) to the C-Br bond.

-

Sonogashira Coupling with the alkyne (requires CuI co-catalyst).

-

Cyclization: The pendant thiolate attacks the alkyne (activated by Pd or Cu) to close the ring.

Figure 2: Tandem Sonogashira-Cyclization pathway.

Experimental Protocol

-

Setup: Flame-dry a reaction tube equipped with a stir bar.

-

Reagents: Add 2-Bromo-5-(methylthio)benzenethiol (1.0 mmol), Terminal Alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).

-

Solvent/Base: Add Et₃N (3.0 equiv) and DMF (3 mL). The amine acts as both base and reducing agent.

-

Conditions: Heat to 80°C under Argon for 4 hours.

-

Workup: The cyclization is usually spontaneous under these conditions. Dilute with ether, wash with NH₄Cl (aq) to remove Copper, and purify via silica gel chromatography.

Author's Note: If the cyclization is incomplete (intermediate alkyne observed), add a catalytic amount of KOtBu and heat for an additional hour.

Comparative Data: Ligand Performance

The choice of ligand is the single most critical variable when working with sulfur-containing electrophiles.

| Ligand Class | Example | Yield (Protocol A) | Stability to Sulfur | Notes |

| Standard | PPh₃ | < 20% | Poor | Rapidly displaced by thiolate; catalyst precipitates.[1] |

| Bidentate | dppf | 85-92% | High | Large bite angle stabilizes Pd center.[1] Recommended. |

| Buchwald | SPhos | 90-95% | High | Bulky biaryl structure prevents sulfur coordination.[1] |

| NHC | PEPPSI-IPr | 70-80% | Moderate | Good, but often requires harsher activation.[1] |

References

-

BenchChem. (2025).[2][5] Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives. Retrieved from

-

Bryan, C. S., & Lautens, M. (2009).[6] Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C-S Coupling.[1][6] Angewandte Chemie International Edition, 48(38), 7064-7068.[6] Retrieved from

-

Murata, M., & Buchwald, S. L. (2004).[7] A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[7][8] Tetrahedron, 60(34), 7397-7403. Retrieved from

-

Fernández-Rodríguez, M. A., et al. (2006). Palladium-Catalyzed C-S Bond Formation: A General and Efficient Method for the Synthesis of Aryl Sulfides. Journal of the American Chemical Society.[9] Retrieved from

-

Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from

Sources

- 1. 13993-51-6|2-Bromo-5-methoxybenzenethiol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Efficient synthesis of benzothiophenes by an unusual palladium-catalyzed vinylic C-S coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes: 2-Bromo-5-(methylthio)benzenethiol as a Strategic Intermediate in Pharmaceutical Synthesis

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Bromo-5-(methylthio)benzenethiol as a versatile pharmaceutical intermediate. We delve into its physicochemical properties, critical safety protocols, and its application in cornerstone synthetic reactions for building complex molecular architectures. The primary focus is on its role in the synthesis of kinase inhibitor scaffolds, a class of molecules at the forefront of targeted cancer therapy. Detailed, field-proven protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling are provided, complete with mechanistic insights and troubleshooting guides.

Introduction: The Strategic Value of a Bifunctional Building Block

In modern medicinal chemistry, the rational design of small molecule therapeutics often hinges on the availability of "bifunctional" building blocks. These are intermediates that possess two distinct reactive sites, allowing for sequential and controlled chemical modifications. 2-Bromo-5-(methylthio)benzenethiol is a prime example of such a strategic intermediate. Its structure features:

-

A bromo-substituted aromatic ring : The carbon-bromine bond is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]

-

A nucleophilic thiol group (-SH) : This functionality can be engaged in various reactions, including alkylation, arylation, or oxidation to form disulfides, providing another axis for molecular diversification.

The presence of the electron-donating methylthio (-SMe) group further modulates the electronic properties of the aromatic ring, influencing the reactivity of the other positions. This combination of features makes 2-Bromo-5-(methylthio)benzenethiol an exceptionally valuable precursor for constructing the core structures of targeted therapeutics, particularly kinase inhibitors, which frequently rely on complex substituted aryl and heteroaryl scaffolds.

Physicochemical Properties & Safe Handling

Thiophenols are notoriously pungent and possess significant toxicity. Strict adherence to safety protocols is mandatory.

Table 1: Physicochemical Properties of 2-Bromo-5-(methylthio)benzenethiol and Related Compounds.

| Property | Value / Description | Reference |

|---|---|---|

| IUPAC Name | 2-Bromo-5-(methylthio)benzenethiol | - |

| CAS Number | Not available | - |

| Molecular Formula | C₇H₇BrS₂ | - |

| Molecular Weight | 235.16 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | [2] |

| Odor | Powerful, unpleasant stench | [2][3] |

| Boiling Point | Data not available; expected to be high | [4] |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., Toluene, THF, Dioxane) | - |

Critical Safety & Handling Protocols

2-Bromo-5-(methylthio)benzenethiol and its structural analogs are classified as hazardous.[2][3]

-

Hazard Statements : Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause respiratory irritation.[2][3]

-

Engineering Controls : All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors. Ensure a safety shower and eyewash station are readily accessible.[5]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection : Use tight-sealing safety goggles and a face shield.

-

Body Protection : Wear a flame-retardant lab coat.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5]

-

Disposal : Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.

Core Application: C-N Bond Formation via Buchwald-Hartwig Amination

A frequent and critical transformation in the synthesis of kinase inhibitors is the formation of a C-N bond between an aryl halide and an amine. This arylamine motif is often essential for binding to the "hinge region" of a kinase's ATP-binding pocket. The Buchwald-Hartwig amination is a premier palladium-catalyzed reaction for achieving this transformation with high efficiency and broad functional group tolerance.[6]

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of 2-Bromo-5-(methylthio)benzenethiol with a representative primary or secondary amine.

Reaction Scheme:

Where Ar-Br is 2-Bromo-5-(methylthio)benzenethiol

Materials:

-

2-Bromo-5-(methylthio)benzenethiol (1.0 eq)

-

Amine (primary or secondary, 1.1 - 1.5 eq)

-

Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

Ligand: A suitable phosphine ligand, e.g., RuPhos (2-4 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 eq)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Vessel Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition : Add 2-Bromo-5-(methylthio)benzenethiol and the amine to the flask.

-

Solvent Addition : Add the anhydrous solvent via syringe.

-

Reaction Execution : Seal the vessel and heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.

Causality and Experimental Choices

-

Catalyst System : The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like RuPhos is critical. The ligand facilitates the oxidative addition of the palladium to the C-Br bond and promotes the final reductive elimination step.[7]

-

Base : A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H of the intermediate complex), making it a more active nucleophile for coupling.[8]

-

Inert Atmosphere : The Pd(0) catalyst is sensitive to oxidation by air. Maintaining an inert atmosphere is essential for catalytic activity.

Visualizing the Mechanism: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Alternative Application: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid.[9][10] This allows for the introduction of new aryl or vinyl groups at the bromine position of the intermediate.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

Where Ar-Br is 2-Bromo-5-(methylthio)benzenethiol

Materials:

-

2-Bromo-5-(methylthio)benzenethiol (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Base: Aqueous solution of Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

-

Solvent System: Toluene/Ethanol/Water or 1,4-Dioxane/Water

Step-by-Step Methodology:

-

Setup : In a round-bottom flask, dissolve 2-Bromo-5-(methylthio)benzenethiol, the arylboronic acid, and the palladium catalyst in the organic solvent (e.g., 1,4-Dioxane).[11]

-

Base Addition : Add the aqueous solution of the base to the mixture.

-

Inerting : De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction : Heat the mixture to reflux (typically 90-100 °C) with stirring under an inert atmosphere.

-

Monitoring : Follow the reaction's progress by TLC or LC-MS.

-

Workup : After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purification : Purify the crude product by column chromatography.

Experimental Workflow & Troubleshooting

Visualizing the Workflow: Sequential Functionalization

This diagram illustrates how 2-Bromo-5-(methylthio)benzenethiol can be used in a multi-step synthesis to build molecular complexity.

Caption: Sequential functionalization workflow.

Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxidized Pd(0)); Insufficiently strong base; Poor quality solvent. | Ensure a properly inert atmosphere; Use a fresh bottle of base (NaOtBu is hygroscopic); Use freshly distilled, anhydrous solvent. |

| De-bromination of Starting Material | Presence of water or other proton sources; Side reaction promoted by some ligand/base combinations. | Ensure all reagents and solvents are scrupulously dry; Try a different base, such as LHMDS or K₃PO₄. |

| Formation of Side Products | Reaction temperature too high; Incorrect stoichiometry. | Lower the reaction temperature; Carefully control the stoichiometry of the amine and base. |

| Difficulty in Purification | Residual palladium catalyst; Similar polarity of product and starting material. | Filter through Celite before workup; Optimize chromatography gradient for better separation. |

Conclusion

2-Bromo-5-(methylthio)benzenethiol stands out as a highly valuable and versatile intermediate for pharmaceutical research and development. Its dual reactivity, stemming from the ortho-bromo and thiol functionalities, provides chemists with a powerful platform for the efficient, regioselective synthesis of complex drug candidates. The protocols and insights provided in this guide, particularly for robust transformations like the Buchwald-Hartwig and Suzuki-Miyaura couplings, offer a solid foundation for leveraging this intermediate to its full potential in the discovery of next-generation therapeutics.

References

- Larkin, M. A., et al. (2012). Preparation of thiophene derivatives as PLK inhibitors.

-

Alfa Aesar. (2010). Safety Data Sheet: Thiophenol. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemeo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-(methylthio)- (CAS 19614-16-5). [Link]

-

Ali, A., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions. Chemistry Central Journal, 9(1), 63. [Link]

-

LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

-

Corcoran, E. B., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(2), 268–274. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.ie [fishersci.ie]

- 3. fishersci.com [fishersci.com]

- 4. Benzene, 1-bromo-2-(methylthio)- (CAS 19614-16-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Aryl Thioethers via Nucleophilic Substitution

Strategic Overview

The formation of Carbon-Sulfur (C-S) bonds using aryl thiols (thiophenols) is a cornerstone transformation in medicinal chemistry, critical for synthesizing thioethers found in blockbuster therapeutics such as Vortioxetine (antidepressant), Axitinib (kinase inhibitor), and Chlorpromazine (antipsychotic).

Unlike their oxygen counterparts (phenols), aryl thiols present a unique dichotomy: they are significantly more acidic (

This guide moves beyond generic textbook descriptions to provide a robust, field-tested framework for three distinct substitution pathways:

- Alkylation: For primary/secondary alkyl electrophiles.

- Substitution: For electron-deficient aryl electrophiles.

-

Pd-Catalyzed Cross-Coupling: For unactivated aryl halides (Buchwald-Hartwig type).

Critical Pre-Requisites: Handling & Stability

The "Elephant in the Room": Oxidation and Odor

The primary failure mode in aryl thiol substitutions is not lack of reactivity, but the competitive formation of disulfides (

The Inert Atmosphere Protocol (Mandatory)

Aryl thiolate anions are easily oxidized by molecular oxygen. All solvents must be degassed.

-

Sparging: Bubble high-purity Nitrogen or Argon through the solvent for 15–20 minutes prior to adding the thiol.

-

Headspace: Maintain a positive pressure of inert gas throughout the reaction.

Odor Control & Quenching

-

Containment: All weighing and transfers must occur in a functioning fume hood.

-

Bleach Quench: Keep a beaker of 10% sodium hypochlorite (bleach) ready. All glassware and syringes contacting the thiol must be soaked in bleach immediately after use. This oxidizes the thiol to the odorless sulfonic acid.

Method Selection Guide

Choose your protocol based on the electrophile's electronic and steric nature.

Figure 1: Decision tree for selecting the optimal aryl thiol substitution pathway.

Detailed Protocols

Protocol A: Alkylation (The Standard)

Application: Synthesis of Alkyl-Aryl Thioethers.[1] Mechanism: Concerted backside attack. Inversion of configuration occurs at the electrophilic carbon.

Reagents:

-

Aryl Thiol (1.0 equiv)

-

Alkyl Halide (1.1 equiv) - Avoid tertiary halides due to E2 competition.

-

Base:

(1.5 equiv) or -

Solvent: DMF or Acetonitrile (Degassed).

Step-by-Step Workflow:

-

Degas: Sparge DMF with Argon for 15 mins.

-

Deprotonation: In a reaction vial, suspend

in DMF. Add the Aryl Thiol via syringe.-

Observation: The mixture often turns yellow/orange, indicating thiolate formation. Stir for 10 mins at RT.

-

-

Addition: Add the Alkyl Halide dropwise.

-

Reaction: Stir at Room Temperature (RT). Most primary halides react within 1–4 hours. Secondary halides may require mild heating (

). -

Workup: Dilute with EtOAc, wash with water (

) to remove DMF. Wash organic layer with 10% NaOH (removes unreacted thiol) followed by Brine. -

Validation: TLC usually shows the Thioether running significantly higher (less polar) than the starting Thiol.

Protocol B: (Nucleophilic Aromatic Substitution)

Application: Synthesis of Diaryl Thioethers using activated electrophiles (e.g., 2-fluoronitrobenzene). Mechanism: Addition-Elimination via a Meisenheimer complex. Requires electron-withdrawing groups (EWG) ortho/para to the leaving group.

Reagents:

-

Aryl Thiol (1.0 equiv)

-

Activated Aryl Halide (1.0 equiv) - Fluorides react faster than Chlorides in

. -

Base:

(2.0 equiv) or DIPEA (2.5 equiv). -

Solvent: DMF, DMSO, or NMP.

Step-by-Step Workflow:

-

Setup: Charge a flask with Activated Aryl Halide and

in solvent. -

Addition: Add Aryl Thiol slowly. The reaction is often exothermic; cooling to

may be required during addition for highly active substrates (e.g., dinitro-halobenzenes). -

Heating: Heat to

.-

Note: Monitor closely. Overheating can lead to disulfide formation or decomposition of the EWG.

-

-

Quench: Pour into ice water. The product often precipitates as a solid.

-

Purification: Recrystallization is often sufficient; chromatography if necessary.

Protocol C: Pd-Catalyzed C-S Cross-Coupling

Application: Coupling unactivated aryl halides (e.g., bromobenzene, aryl triflates) where

Reagents:

-

Aryl Thiol (1.0 equiv)

-

Aryl Halide (1.0 equiv) - Bromides or Iodides preferred.

-

Catalyst:

(1–2 mol%) or -

Ligand: Xantphos (2–4 mol%) or DPEphos. Bidentate ligands with wide bite angles are crucial to prevent catalyst poisoning by the sulfur.

-

Base: DIPEA (Hünig's Base) (2.0 equiv). Soluble organic bases often outperform inorganic bases here.

-

Solvent: 1,4-Dioxane or Toluene (Strictly anhydrous & degassed).

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox or under Argon flow, mix

and Xantphos in the solvent. Stir for 5 mins to form the active catalyst species. -

Substrate Addition: Add Aryl Halide and Aryl Thiol.

-

Base Addition: Add DIPEA.

-

Reaction: Seal the vessel and heat to

(reflux) for 12–18 hours.-

Self-Validation: The reaction mixture typically darkens.

-

-

Filtration: Filter through a pad of Celite to remove Palladium black.

-

Purification: Flash column chromatography.

Data Summary & Troubleshooting

| Parameter | Pd-Catalyzed Coupling | ||

| Substrate | Alkyl Halides ( | Activated Aryl Halides | Unactivated Aryl Halides |

| Key Risk | Elimination (E2) | Polymerization / Tar | Catalyst Poisoning |

| Typical Base | DIPEA / | ||

| Temp Range | |||

| Atmosphere | Inert Recommended | Inert Recommended | Inert Mandatory |

Troubleshooting Guide

-

Problem: High Disulfide (

) content observed.-

Cause: Oxygen leak or impure starting thiol.

-

Fix: Add 10 mol%

or Triphenylphosphine (

-

-

Problem: Low Conversion in Pd-Catalysis.

-

Cause: Catalyst poisoning by thiolate.

-

Fix: Switch to a stronger binding ligand (e.g., Josiphos or specialized Buchwald precatalysts) or increase catalyst loading to 5 mol%. Ensure the order of addition allows complexation before thiol exposure.

-

Figure 2: Universal workflow emphasizing safety and inert atmosphere.

References

-

Reeves, J. T., et al. (2008). "General and Efficient Catalytic Synthesis of Diaryl Sulfides via Pd-Catalyzed C-S Coupling." Chem. Sci.Link (Note: Refers to foundational Buchwald/Hartwig concepts).

-

Kondo, T., & Mitsudo, T. (2000). "Metal-Catalyzed Carbon-Sulfur Bond Formation."[3] Chem. Rev.Link

-

Organic Chemistry Portal.

)." Link -

Sigma-Aldrich. "Thiophenol Safety Data Sheet." Link

-

Fernández-Rodríguez, M. A., et al. (2006). "Highly Efficient Catalytic System for the Coupling of Aryl Halides with Thiols." J. Am. Chem. Soc.Link

Sources

Application Note: Synthesis of 5-(Methylthio)benzothiazoles from 2-Bromo-5-(methylthio)benzenethiol